molecular formula C10H16N2 B13034914 (1S)-1-(2-Ethylphenyl)ethane-1,2-diamine

(1S)-1-(2-Ethylphenyl)ethane-1,2-diamine

Cat. No.: B13034914
M. Wt: 164.25 g/mol
InChI Key: QSTKZVRUCDJPPN-SNVBAGLBSA-N
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Description

(1S)-1-(2-Ethylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Ethylphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2-ethylbenzaldehyde.

    Reductive Amination: The key step in the synthesis is the reductive amination of 2-ethylbenzaldehyde with ethylenediamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Ethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethane-1,2-diamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include imines, amides, secondary amines, tertiary amines, and various substituted derivatives.

Scientific Research Applications

(1S)-1-(2-Ethylphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Ethylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-(2-Ethylphenyl)ethane-1,2-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

(1S)-1-(2-ethylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-2-8-5-3-4-6-9(8)10(12)7-11/h3-6,10H,2,7,11-12H2,1H3/t10-/m1/s1

InChI Key

QSTKZVRUCDJPPN-SNVBAGLBSA-N

Isomeric SMILES

CCC1=CC=CC=C1[C@@H](CN)N

Canonical SMILES

CCC1=CC=CC=C1C(CN)N

Origin of Product

United States

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